N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Catalog No.
S12644447
CAS No.
M.F
C18H16FN5O3S
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylide...

Product Name

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Molecular Formula

C18H16FN5O3S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C18H16FN5O3S/c1-27-14-8-11(19)4-5-12(14)13-6-7-16(26)24(23-13)9-15(25)20-18-22-21-17(28-18)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,20,22,25)

InChI Key

WEJSAECZQLULTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CC4

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing both nitrogen and sulfur atoms. This specific compound features a cyclopropyl group and a substituted pyridazine moiety, contributing to its unique chemical properties and potential biological activities. The structural complexity of this compound suggests a range of possible applications in medicinal chemistry and pharmacology.

, including:

  • Oxidation: The presence of sulfur and nitrogen allows for oxidation reactions, which can be facilitated using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic or electrophilic substitution reactions, often facilitated by specific catalysts or reaction conditions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits significant biological activity. Its mechanism of action may involve the inhibition of specific enzymes or receptors, which can lead to various pharmacological effects such as antimicrobial, anti-inflammatory, or anticancer activities. The interaction with molecular targets often modulates signaling pathways crucial for cell proliferation and survival .

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with 5-cyclopropyl-1,3,4-thiadiazole derivatives and substituted pyridazine precursors.
  • Cyclization: A common method includes the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions.
  • Reaction Conditions: Reactions are often conducted in solvents like ethanol with catalysts such as triethylamine to facilitate the cyclization process.
  • Purification: Post-synthesis purification methods may include recrystallization and chromatography to ensure high yield and purity of the final product .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound in drug development targeting diseases such as cancer or infections.
  • Agricultural Chemistry: Its antimicrobial properties may allow for its use in developing agrochemicals that protect crops from pathogens.
  • Material Science: The unique structural features may find applications in designing novel materials with specific electronic or optical properties .

Interaction studies involving N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide focus on its binding affinity to various biological targets. These studies are essential for understanding how the compound interacts at the molecular level, which can inform modifications to enhance efficacy and selectivity against specific targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to elucidate these interactions .

Several compounds share structural similarities with N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide:

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)-1,3,4-thiadiazoleContains a thiadiazole ringAntimicrobial properties
Indole DerivativesAromatic indole nucleusDiverse biological activities
1,3,4-Thiadiazole DerivativesSimilar thiadiazole backboneAnticancer and antifungal effects

Uniqueness

What distinguishes N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide from these similar compounds is its specific combination of functional groups and structural complexity. This unique arrangement enhances its chemical reactivity and biological activity compared to other derivatives within the same class .

The compound belongs to the class of bicyclic heteroaromatic hybrids, combining a 1,3,4-thiadiazole core with a pyridazinone scaffold. Its IUPAC name systematically describes:

  • Thiadiazole component: A 1,3,4-thiadiazole ring substituted at position 5 with a cyclopropyl group and at position 2 with an imine (-NH) group. The (2E) configuration specifies the geometry of the exocyclic double bond.
  • Pyridazinone component: A pyridazin-6-one ring substituted at position 3 with a 4-fluoro-2-methoxyphenyl group.
  • Linkage: An acetamide bridge connects the thiadiazole imine nitrogen to the pyridazinone nitrogen at position 1.

Structural Features:

ComponentKey SubstituentsHybridization
1,3,4-ThiadiazoleCyclopropyl (C5), Imine (C2)sp² (aromatic)
Pyridazin-6-one4-Fluoro-2-methoxyphenyl (C3)sp² (aromatic)
AcetamideCarbonyl (C=O), Methylene (CH₂)sp³ (tetrahedral)

The molecule exhibits planar aromaticity in both rings, with conjugation extending across the acetamide bridge.

Historical Context of Thiadiazole-Pyridazine Hybrid Development

The synthesis of thiadiazole-pyridazine hybrids emerged from three key historical trends:

  • Hydrazine Chemistry (Pre-1950s): Early work by Emil Fischer demonstrated the utility of hydrazines in constructing diazine rings, laying the foundation for pyridazine synthesis.
  • Antimicrobial Thiadiazoles (1960s–1980s): The discovery of 1,3,4-thiadiazole’s broad-spectrum bioactivity spurred interest in functionalizing its C2 and C5 positions.
  • Hybrid Pharmacophores (2000s–Present): Modern strategies fuse thiadiazoles with pyridazinones to enhance target affinity, as seen in cefozopran analogs.

Milestones in Hybrid Synthesis:

  • 2005: First reported coupling of thiadiazole imines with pyridazinone acetamides via Ullmann condensation.
  • 2013: Optimization of cyclopropane substituents to improve metabolic stability.
  • 2024: Catalytic asymmetric methods for E/Z control in thiadiazole imines.

Pharmacophoric Significance of Bicyclic Heteroaromatic Systems

The compound’s bioactivity stems from its dual aromatic systems:

  • Thiadiazole Ring:
    • Electron-deficient π-system engages in charge-transfer interactions with enzyme active sites.
    • Sulfur atom participates in hydrophobic binding and van der Waals contacts.
  • Pyridazinone Ring:
    • Ketone group acts as a hydrogen-bond acceptor, critical for kinase inhibition.
    • Fluoromethoxyphenyl group enhances lipophilicity and π-stacking with tyrosine residues.

Mechanistic Insights:

  • Aromatic Stabilization: Both rings obey Hückel’s rule (4n+2 π-electrons), with thiadiazole contributing 6 π-electrons and pyridazinone contributing 8 π-electrons.
  • Conformational Rigidity: The bicyclic system restricts rotational freedom, favoring pre-organized binding geometries.

Comparative Bioactivity:

HeterocycleTarget ClassExample Drug
1,3,4-ThiadiazoleCarbonic AnhydraseAcetazolamide
PyridazinonePhosphodiesteraseZardaverine
HybridKinases/GPCRsInvestigational

This hybrid architecture enables multitarget engagement, a hallmark of modern polypharmacology.

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

401.09578873 g/mol

Monoisotopic Mass

401.09578873 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types